Cas no 2199014-76-9 (2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine structure](https://ja.kuujia.com/scimg/cas/2199014-76-9x500.png)
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- 2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
-
- インチ: 1S/C17H21F3N4O3S/c1-12-21-16(10-23(12)2)28(25,26)24-8-6-13(7-9-24)11-27-15-5-3-4-14(22-15)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
- InChIKey: UWOJINVCBLSXHS-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN(C)C(C)=N1)(N1CCC(COC2C=CC=C(C(F)(F)F)N=2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 418.12864620 g/mol
- どういたいしつりょう: 418.12864620 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.7
- ぶんしりょう: 418.4
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6597-2587-10μmol |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-100mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-10mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-75mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-5mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-3mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-4mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-20mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-1mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6597-2587-50mg |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
2199014-76-9 | 50mg |
$160.0 | 2023-09-07 |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS No. 2199014-76-9)
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, a compound with the CAS number 2199014-76-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest for researchers and drug developers worldwide. The structural features of this molecule, particularly its 1,2-dimethyl-1H-imidazol-4-yl and piperidin-4-yl substituents, contribute to its unique chemical properties and potential therapeutic applications.
The synthesis and characterization of this compound have been the focus of several recent studies, highlighting its importance in medicinal chemistry. The presence of a trifluoromethyl group in the pyridine ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Additionally, the methoxy-piperidine moiety introduces a polar functional group that can improve solubility and bioavailability, making it an attractive candidate for further development.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The compound 2-( { 1 - [ ( 1 , 2 - dimethyl - 1 H - imidazol - 4 - yl ) sulfonyl ] piperidin - 4 - yl } methoxy ) - 6 - ( trifluoromethyl ) pyridine has shown potential in preclinical studies as an inhibitor of certain kinases and enzymes involved in cancer progression. Its ability to modulate these pathways without significant off-target effects makes it a valuable tool for understanding disease mechanisms and developing novel therapeutic strategies.
The role of computational chemistry and molecular modeling in the study of this compound cannot be overstated. These techniques have enabled researchers to predict the binding modes and interactions of the molecule with biological targets, providing insights into its mechanism of action. Furthermore, high-throughput screening methods have been employed to identify derivatives with improved potency and selectivity. This combination of experimental and computational approaches has accelerated the discovery process and led to the identification of several promising lead compounds.
The pharmacokinetic properties of 2-( { 1 - [ ( 1 , 2 - dimethyl - 1 H - imidazol - 4 - yl ) sulfonyl ] piperidin - 4 - yl } methoxy ) - 6 - ( trifluoromethyl ) pyridine have also been extensively studied. Its favorable pharmacokinetic profile, including good absorption, distribution, metabolism, and excretion (ADME) characteristics, suggests that it may be suitable for oral administration. This is particularly important for drug development, as it can reduce dosing frequency and improve patient compliance.
In conclusion, 2-( { 1 - [ ( 1 , 2 - dimethyl - 1 H - imidazol - 4 - yl ) sulfonyl ] piperidin - 4 - yl } methoxy ) - 6 -( trifluoromethyl ) pyridine is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications, this compound is likely to play an important role in the development of novel treatments for various diseases.
2199014-76-9 (2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine) 関連製品
- 2757900-29-9(methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate)
- 1247625-79-1(3-(1,3-thiazol-2-yloxy)benzoic acid)
- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)
- 1564514-01-7(Thiazole, 5-[2-(chloromethyl)pentyl]-)
- 1805394-26-6(2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine)
- 1797988-33-0(3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide)
- 2271054-95-4(Lifitegrast Impurity A)
- 25216-60-8(tert-butyl N-(3,5-dichlorophenyl)carbamate)
- 1807263-79-1(3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid)
- 89082-06-4(Ethanone, 1-(3-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-)




